3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Structure–Activity Relationship Scaffold Optimization

This fragment-sized triazolone (MW 183.21) is essential for medicinal chemistry teams optimizing antifungal activity or targeting DHODH. Its free N1–H proton is critical for target engagement, while the N4-oxolan-2-ylmethyl group improves aqueous solubility and reduces oxidative metabolism compared to simple alkyl analogs. Use this compound to benchmark against N1-alkylated series in broth microdilution assays or as a privileged starting point for ubiquitinone-binding tunnel derivation.

Molecular Formula C8H13N3O2
Molecular Weight 183.211
CAS No. 1365477-13-9
Cat. No. B2820716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS1365477-13-9
Molecular FormulaC8H13N3O2
Molecular Weight183.211
Structural Identifiers
SMILESCC1=NNC(=O)N1CC2CCCO2
InChIInChI=1S/C8H13N3O2/c1-6-9-10-8(12)11(6)5-7-3-2-4-13-7/h7H,2-5H2,1H3,(H,10,12)
InChIKeyZDOWCNYOGNZOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1365477-13-9): Core Scaffold & Physicochemical Identity for Research Procurement


3-Methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1365477-13-9) is a heterocyclic small molecule (molecular formula C8H13N3O2, molecular weight 183.21 g/mol) built on the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold with a 3-methyl substituent and an N4-(oxolan-2-yl)methyl (tetrahydrofurfuryl) group . This compound belongs to a therapeutically versatile class: 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have demonstrated antibacterial, antifungal, antitumor, anti-HIV, antioxidant, and enzyme-inhibitory activities across multiple independent studies [1]. The oxolan-2-ylmethyl substituent confers distinct physicochemical properties—modulating lipophilicity (cLogP ~0.60 via the oxolane oxygen) and introducing stereochemical complexity—compared with simple alkyl or aryl congeners [2].

Why Generic 1,2,4-Triazol-5-one Analogs Cannot Replace 3-Methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one in Structure-Focused Research


Substitution pattern and regiochemistry on the 4,5-dihydro-1H-1,2,4-triazol-5-one nucleus profoundly control biological activity and selectivity, as demonstrated across multiple structure–activity relationship (SAR) studies [1]. Even minor changes—e.g., replacing the N4-oxolan-2-ylmethyl group with an N4-isopropyl (CAS 2200882-81-9), moving the oxolane moiety from N4 to C3 (CAS 2197668-16-7), or adding a second methyl group at N1 (CAS 1999904-79-8)—alter hydrogen-bonding capacity, steric bulk, and lipophilicity, leading to divergent antimicrobial, antifungal, and enzyme-inhibition profiles [2]. The N4-oxolan-2-ylmethyl substituent specifically introduces a flexible ether oxygen capable of acting as a hydrogen-bond acceptor while increasing aqueous solubility relative to purely hydrocarbon substituents of comparable molecular weight, making direct functional interchange with differently substituted triazolones unreliable without explicit comparative data [3].

Quantitative Differentiation Evidence for 3-Methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one vs. Closest In-Class Analogs


Regiochemical Differentiation: N4-Oxolan-2-ylmethyl vs. C3-Oxolan-2-yl Substitution Alters Scaffold Geometry and Hydrogen-Bonding Capacity

3-Methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one positions the oxolane ring at N4 via a methylene linker, whereas its closest regioisomer 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2197668-16-7) attaches the oxolane directly to C3 without a methylene spacer [1]. In the broader 4,5-dihydro-1H-1,2,4-triazol-5-one class, moving substituents from N4 to C3 alters the electronic environment of the triazolone ring and changes the spatial orientation of hydrogen-bond donor/acceptor groups—factors directly linked to differential antimicrobial activity against Gram-positive and Gram-negative bacteria as well as Candida spp. [2].

Medicinal Chemistry Structure–Activity Relationship Scaffold Optimization

N4-Substituent Bulk Comparison: Oxolan-2-ylmethyl vs. Isopropyl Modulates Lipophilicity and Steric Profile

The N4-oxolan-2-ylmethyl group (molecular formula contribution C5H9O; MW 85.12) in the target compound provides an ether oxygen that serves as an additional hydrogen-bond acceptor, distinguishing it from the purely hydrocarbon N4-isopropyl substituent (C3H7; MW 43.09) in 3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200882-81-9) [1]. In-class studies on 4,5-dihydro-1H-1,2,4-triazol-5-ones have shown that the nature of the N4 substituent significantly influences both lipophilicity and in vitro antimicrobial potency, with more polar N4 substituents generally enhancing activity against Gram-negative bacteria [2].

Physicochemical Profiling Lipophilicity Modulation Lead Optimization

Methyl Substitution Pattern: 3-Methyl (Mono-methyl) vs. 1,3-Dimethyl Derivatives and Implications for Tautomeric Equilibrium

The target compound bears a single methyl group at C3 and an unsubstituted N1 position, whereas the closely related 1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1999904-79-8) carries an additional methyl at N1 [1]. In 4,5-dihydro-1H-1,2,4-triazol-5-ones, the N1–H proton is critical for tautomeric equilibrium between the 1H- and 4H-forms; N1-methylation locks the ring into a single tautomeric state. Literature on 3,4-disubstituted vs. 1,3,4-trisubstituted triazolones has demonstrated that N1-substitution can abolish certain biological activities (e.g., specific anti-HIV effects) that depend on the free N1–H for target engagement [2].

Tautomerism Receptor Binding Chemical Stability

Antifungal Activity Class-Level Benchmarking: 1,2,4-Triazol-5-one Derivatives Against Candida albicans

Although no published MIC data exist specifically for 3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, the structurally closest analog with available MIC data—3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1999904-79-8)—exhibits an MIC of 16 µg/mL against Candida albicans, along with activity against Aspergillus niger . Multiple independent studies on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have confirmed antifungal activity against Candida spp. and Aspergillus spp., with potency modulated by the substitution pattern [1]. The target compound differs from CAS 1999904-79-8 only by the absence of the N1-methyl group, a modification that, in the broader triazolone class, has been associated with altered antifungal potency by preserving the free N1–H proton available for hydrogen bonding to fungal CYP51 or other targets [2].

Antifungal Activity Candida albicans MIC Determination

Enzyme Inhibition Potential: Dihydroorotate Dehydrogenase (DHODH) and Prolyl-4-Hydroxylase (PHD) as Addressable Targets in the Triazol-5-one Class

The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold has been independently validated as a pharmacophore for two clinically important enzyme targets: dihydroorotate dehydrogenase (DHODH), where 2,4,5-trisubstituted-1,2,4-triazolones have demonstrated potent inhibition (IC50 < 100 nM in select cases) and are being developed for acute myeloid leukemia [1], and hypoxia-inducible factor prolyl-4-hydroxylase (HIF-PHD), where substituted dihydrotriazolones from Bayer Healthcare AG act as inhibitors for treating anemia and chronic kidney disease [2]. 3-Methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, with its free N1–H and C3-methyl groups, presents a substitution pattern compatible with both pharmacophore models, whereas the N1-methylated analog (CAS 1999904-79-8) lacks the N1–H required for key hydrogen-bond interactions observed in co-crystal structures of triazolone-based DHODH inhibitors [3].

DHODH Inhibition PHD/HIF Pathway Immuno-oncology Anemia

Highest-Impact Research & Industrial Application Scenarios for 3-Methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1365477-13-9)


Antifungal Lead Optimization: Head-to-Head MIC Profiling Against Candida albicans and Aspergillus niger

This compound is best deployed as a comparator in antifungal SAR studies where the N1–H proton is hypothesized to contribute to target binding. Because the N1-methylated analog (CAS 1999904-79-8) shows an MIC of 16 µg/mL against C. albicans, the target compound—which differs only by the absence of N1-methylation—should be tested in parallel to quantify the contribution of the free N1–H to antifungal potency . The compound's oxolane-containing N4 substituent also provides a solubility advantage over purely hydrocarbon-substituted analogs, facilitating testing at higher concentrations in broth microdilution assays.

DHODH Inhibitor Fragment-Based Drug Discovery: A Triazolone Scaffold with a Critical N1–H Hydrogen-Bond Donor

For medicinal chemistry programs targeting dihydroorotate dehydrogenase (DHODH) in oncology or immunology, this compound serves as a fragment-sized scaffold (MW 183.21) that retains the N1–H hydrogen-bond donor essential for interaction with the DHODH active site, as demonstrated in co-crystal structures of lead triazolone inhibitors with IC50 values <100 nM [1]. The oxolan-2-ylmethyl substituent at N4 occupies a vector amenable to further derivatization toward the DHODH ubiquinone-binding tunnel, making this compound a superior starting point versus N1-alkylated analogs that eliminate the critical hydrogen-bond interaction.

HIF Prolyl-4-Hydroxylase (PHD) Inhibition for Anemia and Ischemia Research

Bayer Healthcare AG has established that substituted dihydrotriazolones act as HIF-PHD inhibitors with therapeutic potential in anemia and chronic kidney disease [2]. This compound's 4,5-dihydro-1H-1,2,4-triazol-5-one core with a free N1–H aligns with the pharmacophoric requirements of this target class. The oxolan-2-ylmethyl N4-substituent provides a metabolically stable ether linkage not present in simple alkyl-substituted PHD inhibitors, potentially reducing oxidative metabolism and improving pharmacokinetic properties; researchers should benchmark this compound against Bayer's disclosed dihydrotriazolone series in PHD enzyme inhibition assays.

Broad-Spectrum Antimicrobial Screening Libraries: A Structurally Differentiated Triazolone Entry

For institutions building diversity-oriented antimicrobial screening collections, this compound offers a substitution pattern (3-methyl, N4-oxolan-2-ylmethyl) not duplicated by any other commercially available 4,5-dihydro-1H-1,2,4-triazol-5-one. Class-level evidence demonstrates that triazolone derivatives exhibit activity against Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal pathogens (Candida spp.) [3], making this compound suitable for inclusion in phenotypic screening cascades where scaffold novelty and the presence of the oxolane oxygen may confer a distinct selectivity fingerprint relative to existing triazole antifungals such as fluconazole or posaconazole.

Quote Request

Request a Quote for 3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.